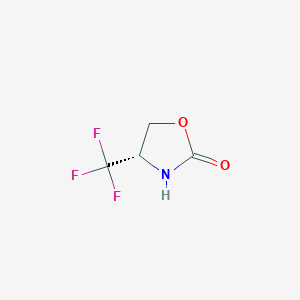![molecular formula C19H15N5O3 B13025438 1,6-Dimethyl-3-(4-phenoxyphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13025438.png)
1,6-Dimethyl-3-(4-phenoxyphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dimethyl-3-(4-phenoxyphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a heterocyclic compound that belongs to the class of pyrimidotriazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrimidine ring fused with a triazine ring, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-3-(4-phenoxyphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . Another method includes the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dimethyl-3-(4-phenoxyphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where the pyrimidine or triazine rings are activated.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
1,6-Dimethyl-3-(4-phenoxyphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying heterocyclic chemistry.
Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1,6-Dimethyl-3-(4-phenoxyphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets. For example, it has been shown to inhibit CDK2 (cyclin-dependent kinase 2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation. This mechanism is particularly relevant in the context of cancer treatment, where selective inhibition of CDK2 can lead to the suppression of tumor growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure and biological activity.
Pyrimido[4,5-d]pyrimidine: Structurally similar and known for its diverse biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a fused triazole ring, showing significant antiproliferative activity.
Uniqueness
1,6-Dimethyl-3-(4-phenoxyphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is unique due to its specific substitution pattern and the presence of a phenoxyphenyl group
Propriétés
Formule moléculaire |
C19H15N5O3 |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
1,6-dimethyl-3-(4-phenoxyphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C19H15N5O3/c1-23-18(25)15-17(21-19(23)26)24(2)22-16(20-15)12-8-10-14(11-9-12)27-13-6-4-3-5-7-13/h3-11H,1-2H3 |
Clé InChI |
MQEFNRQGKNMRSD-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=C(C=C3)OC4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



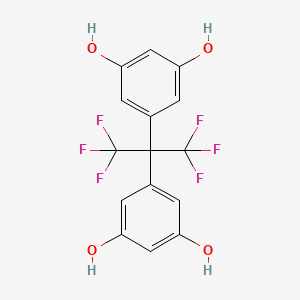
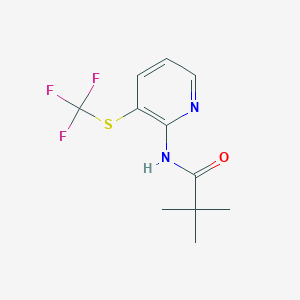


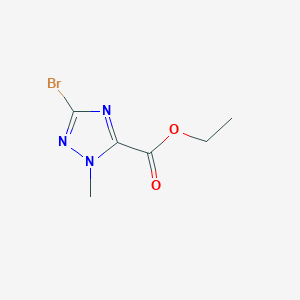

![1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one](/img/structure/B13025387.png)
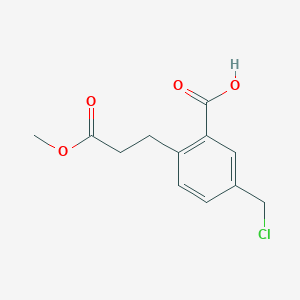
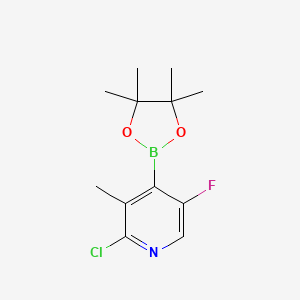
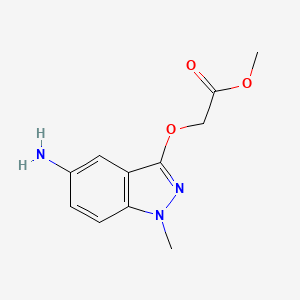
![hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid](/img/structure/B13025399.png)

